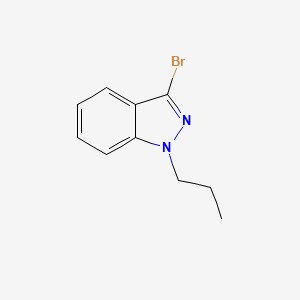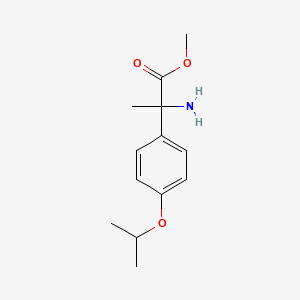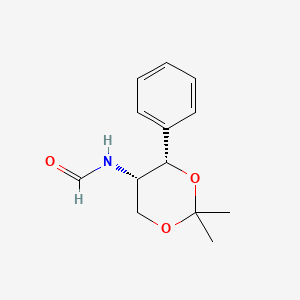![molecular formula C11H18O2SSi B11870462 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol CAS No. 58952-76-4](/img/structure/B11870462.png)
2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is an organic compound with the molecular formula C11H18O2SSi. It features a trimethylsilyl group attached to an oxygen atom, which is further connected to a phenyl ring substituted with a thioethanol group. This compound is known for its utility in organic synthesis, particularly as a protecting reagent for various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol typically involves the reaction of 2-((Trimethylsilyl)oxy)phenyl)thio)ethanol with appropriate reagents under controlled conditions. One common method involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Alcohols: Formed through reduction.
Various Substituted Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol involves its ability to protect functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild conditions, typically using fluoride ions, to reveal the original functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the phenyl and thio groups.
Trimethylsilyl Chloride: Used to introduce the trimethylsilyl group but does not contain the ethanol moiety.
Phenylthioethanol: Contains the phenyl and thio groups but lacks the trimethylsilyl group.
Uniqueness
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is unique due to its combination of a trimethylsilyl group with a phenylthioethanol structure. This dual functionality allows it to serve as a versatile protecting reagent in various synthetic applications, providing both steric protection and the ability to undergo selective reactions .
Eigenschaften
CAS-Nummer |
58952-76-4 |
|---|---|
Molekularformel |
C11H18O2SSi |
Molekulargewicht |
242.41 g/mol |
IUPAC-Name |
2-(2-trimethylsilyloxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C11H18O2SSi/c1-15(2,3)13-10-6-4-5-7-11(10)14-9-8-12/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
CTLSZWACSXGYOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)




![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)


![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)
